Isobavachin
Overview
Description
Isobavachin is a novel natural scaffold compound . It’s a phenolic with anti-osteoporosis activity and has been identified as a potent URAT1 inhibitor . It has been studied for its diverse pharmacological activities .
Synthesis Analysis
Isobavachin has been found to inhibit URAT1 with an IC 50 value of 0.24 ± 0.06 μM . It also inhibits glucose transporter 9 (GLUT9), another pivotal urate reabsorption transporter, with an IC 50 value of 1.12 ± 0.26 μM .Molecular Structure Analysis
Isobavachin is a flavanone with a prenyl group at position 8 of ring A . It has been shown to facilitate differentiation of mouse embryonic cells into embryonic cells through protein prenylation .Chemical Reactions Analysis
Isobavachin undergoes efficient oxidation and glucuronidation by human liver microsomes and HIM with CL int values from 5.53 to 148.79 μl/min per mg . CYP1A2, 2C19 and UGT1As play an important role in isobavachin metabolism .Physical And Chemical Properties Analysis
Isobavachin has a molecular weight of 324.37 . It has a CAS No.: 31524-62-6 .Scientific Research Applications
Neurogenesis and Embryonic Stem Cell Differentiation
Isobavachin has been found to promote the differentiation of mouse embryonic stem cells into neuronal cells. This process involves protein prenylation, leading to the activation of certain pathways and the differentiation into neurons and astrocytes. The use of inhibitors like GGTI-298 showed that protein prenylation is crucial for this process, suggesting Isobavachin's potential in neurogenesis research and therapeutic applications (Wang et al., 2011).
Estrogen-Like Activity
Isobavachin demonstrates estrogen-like activity, which has been observed in specific cell lines. It significantly stimulates cell proliferation in a dose-dependent manner, indicating its potential use in research related to estrogenic activities and possibly in therapeutic applications targeting estrogen receptors (Dong et al., 2007).
Pharmacokinetics and Cerebral Distribution
Research involving Isobavachin includes its pharmacokinetics and distribution in cerebral nuclei. This has implications for the treatment of neurological disorders like Parkinson's and Alzheimer's diseases. The study reveals how Isobavachin and similar compounds are absorbed and distributed in the brain, highlighting their potential therapeutic uses (Yang et al., 2018).
In Silico Evaluation Against Prostate Cancer
Isobavachin has been evaluated through computational approaches as a potential inhibitor against specific mutations in prostate cancer. Molecular docking and dynamics simulations suggest that Isobavachin and its derivatives could be effective in combating drug-resistant prostate cancer (Browne et al., 2022).
Antioxidative Properties
Isobavachin has shown antioxidative activities in biological systems, protecting membranes against oxidative stresses. This suggests its potential application in research focused on oxidative stress and related diseases (Haraguchi et al., 2002).
Immunomodulation and NFAT Signaling
Bavachin, closely related to Isobavachin, activates the NFAT signaling pathway, which has implications for immunomodulation. This activity suggests its potential as an immunoadjuvant, with effects on T cell activation and antigen-specific immune responses (Jin et al., 2021).
Future Directions
Isobavachin has been found to have potential anti-hyperuricemia effects . It has been suggested that it deserves further investigation as a candidate anti-hyperuricemic drug with a novel mechanism of action . It has also been suggested that it could be a potential drug to combat prostate cancer and its associated drug-resistance .
properties
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBXCHUXFKMGQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953509 | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobavachin | |
CAS RN |
31524-62-6 | |
Record name | Isobavachin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31524-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobavachin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031524626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20953509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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